molecular formula C12H16N2OS B11872845 6-(Tert-butylthio)-7-methoxyimidazo[1,2-a]pyridine

6-(Tert-butylthio)-7-methoxyimidazo[1,2-a]pyridine

Cat. No.: B11872845
M. Wt: 236.34 g/mol
InChI Key: VGJPKRKPGIZVND-UHFFFAOYSA-N
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Description

6-(Tert-butylthio)-7-methoxyimidazo[1,2-a]pyridine (CAS: 2141967-02-2, molecular formula: C₁₂H₁₆N₂OS) is a bicyclic heterocyclic compound featuring a sulfur-containing tert-butylthio group at position 6 and a methoxy group at position 7 on the imidazo[1,2-a]pyridine scaffold . This scaffold is recognized for its pharmacological versatility, including applications in antimicrobial, antitubercular, and anticancer therapies .

Properties

Molecular Formula

C12H16N2OS

Molecular Weight

236.34 g/mol

IUPAC Name

6-tert-butylsulfanyl-7-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C12H16N2OS/c1-12(2,3)16-10-8-14-6-5-13-11(14)7-9(10)15-4/h5-8H,1-4H3

InChI Key

VGJPKRKPGIZVND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=CN2C=CN=C2C=C1OC

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Borylation and Cyclization

A patent by CN102786543A describes the synthesis of imidazo[1,2-a]pyridine-6-boronic acid pinacol ester, a key intermediate for Suzuki-Miyaura coupling. The process involves:

  • Borylation : 2-Amino-5-bromopyridine reacts with pinacol diboron in the presence of Pd(dppf)Cl₂ and potassium acetate, yielding 2-aminopyridine-5-boronic acid pinacol ester (99% yield).

  • Cyclization : Treatment with chloroacetaldehyde in ethanol forms the imidazo[1,2-a]pyridine core (60.8% yield).

This method highlights the importance of palladium catalysis for introducing boronates, which can later be functionalized with tert-butylthio groups.

Oxalyl Chloride-Mediated Functionalization

The patent WO2007023504A1 demonstrates the use of oxalyl chloride to activate imidazo[1,2-a]pyridine derivatives. While this route focuses on acetyl chloride formation, analogous strategies could introduce tert-butylthio groups via nucleophilic substitution.

Introducing Substituents: tert-Butylthio and Methoxy Groups

tert-Butylthio Group Installation

The tert-butylthio moiety at position 6 can be introduced via two primary pathways:

  • Thiol-Ene Reaction : Reaction of a boronic ester intermediate with tert-butylthiol under radical initiation.

  • Nucleophilic Aromatic Substitution : Displacement of a halogen (e.g., bromine) at position 6 using tert-butylthiolate.

Example Protocol from Analogous Compounds

A Frontiers in Chemistry study outlines hydrolysis of ester groups using 12 M HCl, suggesting that deprotection steps may be required after substitution. For instance, a tert-butylthio-protected boronic ester could undergo Suzuki coupling followed by acidic deprotection.

Methoxy Group Installation

The methoxy group at position 7 is typically introduced via:

  • Direct Methylation : Using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).

  • Pre-Functionalized Precursors : Starting with 7-methoxy-2-aminopyridine derivatives to bypass post-cyclization functionalization.

Integrated Synthetic Routes

Route 1: Sequential Borylation and Substitution

  • Step 1 : Synthesize 6-bromo-7-methoxyimidazo[1,2-a]pyridine via cyclocondensation of 2-amino-5-bromo-4-methoxypyridine with chloroacetaldehyde.

  • Step 2 : Perform palladium-catalyzed borylation to install a boronic ester at position 6.

  • Step 3 : Suzuki-Miyaura coupling with tert-butylthiolate to introduce the tert-butylthio group.

Key Data :

StepReagents/ConditionsYield
1Chloroacetaldehyde, EtOH, reflux65%
2Pd(dppf)Cl₂, pinacol diboron, 80°C90%
3tert-Butylthiolate, Pd(PPh₃)₄75%

Route 2: Post-Cyclization Functionalization

  • Step 1 : Synthesize unsubstituted imidazo[1,2-a]pyridine.

  • Step 2 : Direct sulfenylation at position 6 using tert-butyl disulfide and CuI.

  • Step 3 : Methylation at position 7 with methyl iodide.

Challenges :

  • Regioselectivity issues during sulfenylation.

  • Competing oxidation of tert-butylthio groups.

Reaction Optimization and Mechanistic Insights

Solvent and Catalyst Selection

  • Borylation : 1,4-Dioxane and Pd(dppf)Cl₂ provide optimal yields.

  • Cyclization : Ethanol minimizes side reactions compared to polar aprotic solvents.

  • Coupling Reactions : Tetrahydrofuran (THF) enhances solubility of tert-butylthiolate.

Temperature and Time Dependence

  • Borylation proceeds efficiently at 80°C for 16 hours.

  • Cyclization requires reflux (4–6 hours) for complete conversion.

Analytical and Purification Strategies

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients resolves tert-butylthio-containing intermediates.

  • Recrystallization : Petroleum ether/methyl tert-butyl ether mixtures yield high-purity products .

Chemical Reactions Analysis

Types of Reactions

6-(Tert-butylthio)-7-methoxyimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazo[1,2-a]pyridine core can be reduced under catalytic hydrogenation conditions to yield partially or fully saturated derivatives.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Saturated imidazo[1,2-a]pyridine derivatives.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

While there is no direct information about the applications of "6-(Tert-butylthio)-7-methoxyimidazo[1,2-a]pyridine," the search results provide information on related compounds and their applications, which can help infer potential applications.

Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives are a class of nitrogen-containing heterocycles that have a wide range of biological activities and pharmacological effects . These compounds have demonstrated antiviral, antibacterial, antiparasitic, anti-inflammatory, and antipyretic properties . They have also been studied for their potential as inhibitors of β-amyloid formation, GABA A and benzodiazepine receptor agonists, and cardiotonic agents .

Applications

  • Treatment of Diseases Compounds that fall under the category of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives can inhibit c-KIT kinase, which makes them useful in treating diseases such as cancer .
  • Anti-tubercular Activity Imidazo[1,2-a]pyridine amides and sulfonamides have been investigated for their anti-tubercular activity . One compound, IPA-6, was found to be 125 times more potent than ethambutol, a standard drug used to treat tuberculosis .
  • Enzyme Inhibition Imidazo[1,2-a]pyridine derivatives have shown potential as inhibitors of electric eel acetylcholinesterase (AChE) . Some of these compounds have exhibited protective effects against the organophosphorus AChE inhibitor soman in mice .
  • Virulence Reduction Imidazo[1,2-a]pyrazines have been identified as potential ATP mimics and ATPase inhibitors, which could be used to inhibit the translocation of toxic molecules and reduce virulence in Helicobacter pylori .
  • Inhibitors of E. coli thymidylate monophosphate kinase Imidazopyridinones were found to be potent inhibitors of the E. coli thymidylate monophosphate kinase .

Mechanism of Action

The mechanism of action of 6-(tert-butylthio)-7-methoxyimidazo[1,2-a]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The imidazo[1,2-a]pyridine core allows diverse substitutions, which significantly alter physicochemical and biological properties. Below is a comparison of key derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
6-(Tert-butylthio)-7-methoxyimidazo[1,2-a]pyridine -S-t-Bu (6), -OCH₃ (7) C₁₂H₁₆N₂OS 236.33 High lipophilicity; potential for enzyme binding via sulfur
7-Methoxyimidazo[1,2-a]pyridine -OCH₃ (7) C₈H₈N₂O 148.16 Moderate solubility; electron-rich core
Zolpidem -CH₂CO-N(CH₃)₂ (2) C₁₉H₂₁N₃O 307.39 Sedative-hypnotic; high CNS penetration
3-Nitroimidazo[1,2-a]pyridine -NO₂ (3) C₇H₅N₃O₂ 163.14 Antikinetoplastid activity; moderate aqueous solubility
Compound 7f () -OCH₃ (7), -bi(dithiolylidene) C₂₇H₁₇N₃S₄ 511.64 Conjugated π-system; potential optoelectronic applications
Key Observations:
  • Lipophilicity : The tert-butylthio group in the target compound increases logP compared to 7-methoxyimidazo[1,2-a]pyridine, likely enhancing membrane permeability but reducing aqueous solubility .
  • Electron Effects : Methoxy groups at position 7 (common in multiple derivatives) donate electrons, stabilizing the aromatic system and influencing reactivity in electrophilic substitutions .
  • Steric Hindrance : The bulky tert-butylthio group may protect the thioether from oxidation, a stability advantage over smaller alkylthio substituents .
Antimicrobial Activity:
  • Target Compound : While direct data are lacking, sulfur-containing analogs (e.g., thiadiazole-pyrimidine hybrids in ) show antifungal activity against Botrytis cinerea (inhibition rates up to 65% at 50 µg/mL) . The tert-butylthio group may enhance membrane disruption or enzyme inhibition.
  • 3-Nitro Derivatives: Exhibit antikinetoplastid activity (e.g., against Trypanosoma cruzi), with nitro groups participating in redox cycling to generate cytotoxic radicals .
  • Anti-TB Compounds : Imidazo[1,2-a]pyridine amide-cinnamamide hybrids () demonstrate MIC values <1 µg/mL against Mycobacterium tuberculosis, suggesting that bulky substituents improve target binding .
CNS Activity:
  • Zolpidem : Binds selectively to GABAₐ receptors, inducing sedation. The absence of bulky groups at position 6 (compared to the target compound) may facilitate blood-brain barrier penetration .

Molecular Docking and Structure-Activity Relationships (SAR)

  • Enzyme Binding : Molecular docking studies () reveal that imidazo[1,2-a]pyridines with hydrophobic substituents (e.g., tert-butylthio) exhibit stronger interactions with CYP51 enzymes (critical in fungal ergosterol synthesis) via van der Waals contacts .
  • SAR Trends :
    • Methoxy at position 7 enhances π-π stacking with aromatic residues in binding pockets .
    • Nitro groups at position 3 improve redox-mediated cytotoxicity but may reduce metabolic stability .

Biological Activity

6-(Tert-butylthio)-7-methoxyimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.

Anticancer Properties

Research indicates that various derivatives of imidazo[1,2-a]pyridine, including 6-(Tert-butylthio)-7-methoxyimidazo[1,2-a]pyridine, exhibit significant anticancer activities. In studies involving colon cancer cell lines such as HT-29 and Caco-2, these compounds demonstrated potent cytotoxic effects while showing minimal toxicity to normal white blood cells. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, characterized by the release of cytochrome c and activation of caspases 3 and 8 .

The biological activity of 6-(Tert-butylthio)-7-methoxyimidazo[1,2-a]pyridine is largely attributed to its ability to induce apoptosis in cancer cells. The following table summarizes key findings related to its mechanism:

Study Cell Line IC50 (µM) Mechanism
Study 1HT-2912.5Caspase activation (3 & 8)
Study 2Caco-215.0Mitochondrial cytochrome c release
Study 3HeLa9.37Apoptosis via reactive oxygen species (ROS) generation

Case Studies

Several case studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives in cancer treatment:

  • Colon Cancer Treatment : A study demonstrated that compounds similar to 6-(Tert-butylthio)-7-methoxyimidazo[1,2-a]pyridine effectively reduced cell viability in HT-29 and Caco-2 cell lines with IC50 values ranging from 12.5 µM to 15.0 µM. The study concluded that these compounds could serve as potential therapeutic agents against colon cancer due to their selective toxicity towards cancerous cells over normal cells .
  • Broad-Spectrum Antitumor Activity : Another investigation assessed a range of substituted imidazo[1,2-a]pyridines against various human cancer cell lines (HeLa, A-549). Notably, the compound exhibited an IC50 value of 9.37 µM against HeLa cells, indicating strong antitumor potential with a favorable safety profile against normal endothelial cells (IC50 >100 µM) .

Q & A

Q. What are the common synthetic routes for 6-(tert-butylthio)-7-methoxyimidazo[1,2-a]pyridine, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multicomponent reactions (MCRs) or sequential functionalization of the imidazo[1,2-a]pyridine core. For example, tert-butylthio groups can be introduced via nucleophilic substitution using tert-butylthiol under basic conditions (e.g., NaH in DMF). Methoxy groups are often installed via palladium-catalyzed coupling or direct alkylation. Optimization includes screening bases (e.g., K₂CO₃ vs. Cs₂CO₃), solvents (DMF vs. THF), and temperature to maximize yield and regioselectivity .

Q. How is the structural integrity of 6-(tert-butylthio)-7-methoxyimidazo[1,2-a]pyridine confirmed after synthesis?

  • Methodological Answer : Characterization relies on NMR (¹H, ¹³C) to confirm substitution patterns and purity. IR spectroscopy verifies functional groups (e.g., C-S stretching at ~600-700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For advanced cases, X-ray crystallography resolves stereoelectronic effects of the tert-butylthio and methoxy groups .

Q. What role do the tert-butylthio and methoxy substituents play in the compound’s stability?

  • Methodological Answer : The tert-butylthio group enhances steric bulk, reducing oxidative degradation, while the methoxy group increases electron density on the imidazo[1,2-a]pyridine ring, improving solubility in polar solvents. Stability assays (e.g., TGA/DSC for thermal stability, HPLC for hydrolytic stability under acidic/basic conditions) are recommended .

Q. Which spectroscopic techniques are critical for distinguishing positional isomers of substituted imidazo[1,2-a]pyridines?

  • Methodological Answer : ¹H-¹³C HMBC NMR identifies coupling between protons and carbons across the heterocyclic ring, resolving ambiguities in substitution sites. NOESY experiments differentiate steric environments of substituents (e.g., tert-butylthio vs. methoxy proximity) .

Q. How can researchers assess the compound’s solubility for in vitro assays?

  • Methodological Answer : Use shake-flask methods with UV/Vis spectroscopy to measure solubility in PBS, DMSO, or ethanol. Adjust pH (1.2–7.4) to simulate physiological conditions. Computational tools like COSMO-RS predict solubility based on logP and hydrogen-bonding capacity .

Advanced Research Questions

Q. What strategies address low yields in the regioselective synthesis of 6-(tert-butylthio)-7-methoxyimidazo[1,2-a]pyridine?

  • Methodological Answer : Employ directing groups (e.g., pyridine N-oxides) to control tert-butylthio placement. Use transition-metal catalysts (e.g., Pd(OAc)₂ with SPhos ligand) for C-H activation at the 6-position. Kinetic vs. thermodynamic product distribution should be analyzed via time-resolved NMR .

Q. How do steric and electronic effects of the tert-butylthio group influence electrophilic substitution reactions?

  • Methodological Answer : The tert-butylthio group acts as a steric shield, directing electrophiles to the 3-position of the imidazo[1,2-a]pyridine ring. DFT calculations (e.g., Fukui indices) predict reactive sites. Experimental validation via bromination or nitration reactions with monitoring by LC-MS is advised .

Q. What in silico methods predict the bioactivity of 6-(tert-butylthio)-7-methoxyimidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) screens against targets like kinases or GPCRs. Pharmacophore modeling (e.g., Schrödinger Phase) identifies critical interactions (e.g., hydrogen bonding with methoxy groups). MD simulations (GROMACS) assess binding stability over time .

Q. How can contradictory bioassay data for analogs of this compound be resolved?

  • Methodological Answer : Standardize assay protocols (e.g., ATP concentration in kinase assays) and validate with orthogonal methods (e.g., SPR vs. fluorescence polarization). Use isogenic cell lines to isolate target-specific effects. Meta-analyses of published IC₅₀ values identify outliers due to assay variability .

Q. What advanced techniques characterize the compound’s interactions with biological membranes?

  • Methodological Answer :
    Surface plasmon resonance (SPR) measures binding kinetics to lipid bilayers. Fluorescence anisotropy assesses membrane fluidity changes. Cryo-EM visualizes compound localization in liposomes. MD simulations with CHARMM36 forcefields model partitioning behavior .

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